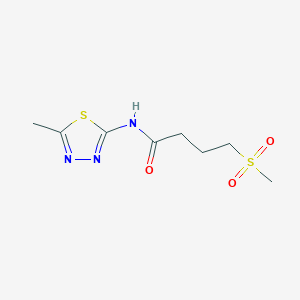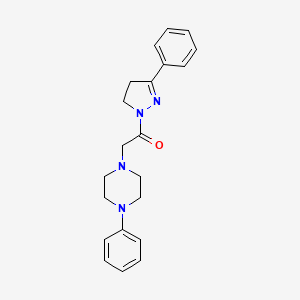![molecular formula C12H15N3O2 B7629088 N-[4-(pyrrolidine-1-carbonyl)pyridin-2-yl]acetamide](/img/structure/B7629088.png)
N-[4-(pyrrolidine-1-carbonyl)pyridin-2-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(pyrrolidine-1-carbonyl)pyridin-2-yl]acetamide, also known as PPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PPAA belongs to the class of pyridine derivatives and has been shown to possess a wide range of biological activities.
Mécanisme D'action
The exact mechanism of action of N-[4-(pyrrolidine-1-carbonyl)pyridin-2-yl]acetamide is not fully understood. However, it has been suggested that N-[4-(pyrrolidine-1-carbonyl)pyridin-2-yl]acetamide exerts its biological effects by modulating various signaling pathways in the body. N-[4-(pyrrolidine-1-carbonyl)pyridin-2-yl]acetamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. N-[4-(pyrrolidine-1-carbonyl)pyridin-2-yl]acetamide has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a critical role in cellular defense against oxidative stress.
Biochemical and Physiological Effects
N-[4-(pyrrolidine-1-carbonyl)pyridin-2-yl]acetamide has been shown to possess a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. N-[4-(pyrrolidine-1-carbonyl)pyridin-2-yl]acetamide has also been shown to protect against oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase. Additionally, N-[4-(pyrrolidine-1-carbonyl)pyridin-2-yl]acetamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[4-(pyrrolidine-1-carbonyl)pyridin-2-yl]acetamide in lab experiments is its wide range of biological activities. N-[4-(pyrrolidine-1-carbonyl)pyridin-2-yl]acetamide has been shown to possess anti-inflammatory, antioxidant, and neuroprotective properties, making it a useful tool for studying various disease processes. However, one of the limitations of using N-[4-(pyrrolidine-1-carbonyl)pyridin-2-yl]acetamide in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on N-[4-(pyrrolidine-1-carbonyl)pyridin-2-yl]acetamide. One potential area of research is the development of novel N-[4-(pyrrolidine-1-carbonyl)pyridin-2-yl]acetamide derivatives with improved solubility and bioavailability. Another area of research is the investigation of the potential use of N-[4-(pyrrolidine-1-carbonyl)pyridin-2-yl]acetamide in the treatment of other diseases such as multiple sclerosis and rheumatoid arthritis. Additionally, further studies are needed to elucidate the exact mechanism of action of N-[4-(pyrrolidine-1-carbonyl)pyridin-2-yl]acetamide and to determine its safety and efficacy in human clinical trials.
Conclusion
In conclusion, N-[4-(pyrrolidine-1-carbonyl)pyridin-2-yl]acetamide is a promising chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. N-[4-(pyrrolidine-1-carbonyl)pyridin-2-yl]acetamide possesses a wide range of biological activities and has been shown to possess anti-inflammatory, antioxidant, and neuroprotective properties. Further research is needed to fully understand the mechanism of action of N-[4-(pyrrolidine-1-carbonyl)pyridin-2-yl]acetamide and to determine its safety and efficacy in human clinical trials.
Méthodes De Synthèse
The synthesis of N-[4-(pyrrolidine-1-carbonyl)pyridin-2-yl]acetamide involves the reaction of 2-acetylpyridine with pyrrolidine-1-carbonyl chloride in the presence of a base such as triethylamine. The resulting N-[4-(pyrrolidine-1-carbonyl)pyridin-2-yl]acetamide is obtained as a white crystalline solid with a melting point of 144-147°C.
Applications De Recherche Scientifique
N-[4-(pyrrolidine-1-carbonyl)pyridin-2-yl]acetamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and neuroprotective properties. N-[4-(pyrrolidine-1-carbonyl)pyridin-2-yl]acetamide has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
N-[4-(pyrrolidine-1-carbonyl)pyridin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-9(16)14-11-8-10(4-5-13-11)12(17)15-6-2-3-7-15/h4-5,8H,2-3,6-7H2,1H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMBQSSWZLQWXAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=CC(=C1)C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-(2-methoxy-2-oxoethyl)-4-oxothieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B7629009.png)
![N-[[5-(2-phenylsulfanylacetyl)thiophen-2-yl]methyl]acetamide](/img/structure/B7629023.png)


![8-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7629037.png)

![1-[4-(2-Fluorophenyl)piperazin-1-yl]-4-methylsulfonylbutan-1-one](/img/structure/B7629046.png)






